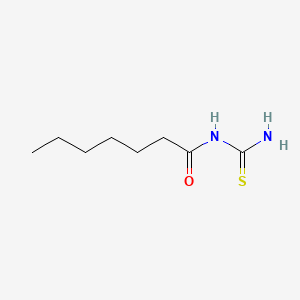

Heptanoyl thiourea

Description

Heptanoyl thiourea is a derivative of thiourea, characterized by the substitution of one amine group with a heptanoyl moiety (C₇H₁₃CO-). Its general structure aligns with the 1-acyl thiourea family, represented by the formula R¹C(O)NHC(S)NR²R³ . Thiourea derivatives are renowned for their versatility in pharmaceutical, catalytic, and materials science applications due to their sulfur and nitrogen-rich backbone, which enables metal coordination, hydrogen bonding, and enzyme inhibition .

Properties

CAS No. |

6281-73-8 |

|---|---|

Molecular Formula |

C8H16N2OS |

Molecular Weight |

188.29 g/mol |

IUPAC Name |

N-carbamothioylheptanamide |

InChI |

InChI=1S/C8H16N2OS/c1-2-3-4-5-6-7(11)10-8(9)12/h2-6H2,1H3,(H3,9,10,11,12) |

InChI Key |

HQQSVTFPFYOGPS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)NC(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptanoyl thiourea can be synthesized through several methods. One common approach involves the reaction of heptanoyl chloride with ammonium thiocyanate in an organic solvent such as acetone or ethanol. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Heptanoyl thiourea undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild to moderate conditions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiourea derivatives .

Scientific Research Applications

Heptanoyl thiourea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of heptanoyl thiourea involves its interaction with molecular targets through its thiocarbonyl group. This group can form hydrogen bonds and coordinate with metal ions, leading to the inhibition of enzyme activity or the formation of stable complexes. The specific pathways and targets depend on the application and the biological system involved .

Comparison with Similar Compounds

Structural and Functional Comparisons

Acyl Thioureas

- Benzoyl Thiourea (R¹ = C₆H₅CO-): Benzoyl thioureas are widely studied for their anticancer and antimycobacterial activities. For example, N-benzoyl-N'-phenylthiourea derivatives inhibit EGFR tyrosine kinase, a key target in cancer therapy . In contrast, Heptanoyl thiourea’s longer acyl chain may improve membrane permeability but reduce aqueous solubility, altering pharmacokinetics .

- Furoyl Thiourea (R¹ = C₄H₃OCO-): Furoyl thioureas exhibit strong intramolecular hydrogen bonding (N–H···O), which stabilizes their conformation and limits metal coordination via the carbonyl oxygen. This compound likely shares this trait, as its hydrogen-bonded structure may restrict coordination to sulfur alone .

Phenylthiourea (PTU)

PTU (R = C₆H₅-) demonstrates potent activity against intracellular Mycobacterium spp. due to its balanced solubility and permeability .

Urea and Guanidine Analogues

- Urea (R¹ = O) : Urea derivatives (e.g., phenyl urea) often show higher activity than thioureas in certain contexts. For instance, phenyl urea (13b) exhibited 76.3% activity in unspecified assays, compared to phenyl thiourea (14e) at 49.7% . The substitution of oxygen (urea) with sulfur (thiourea) alters electronic properties and hydrogen-bonding capacity, impacting biological efficacy.

- Guanidine : Guanidine’s strong basicity (pKa ~13) contrasts with the near-neutral thiourea, making it unsuitable for applications requiring pH stability .

Physicochemical Properties

Catalytic and Coordination Behavior

- Catalysis: Sulfonaryl thiourea (10) achieved 28% conversion in a model reaction, comparable to reference catalysts (27%) . This compound’s acyl chain may sterically hinder catalytic sites but could stabilize substrates via hydrophobic interactions.

- Metal Coordination: Thioureas typically bind metals via sulfur and oxygen. However, this compound’s intramolecular hydrogen bonding (N–H···O) likely prevents oxygen coordination, limiting its utility in metal-complex catalysis compared to non-acylated thioureas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.